molecular formula C12H18N4O B13316763 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide

2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide

Cat. No.: B13316763
M. Wt: 234.30 g/mol
InChI Key: MXNILURPCDZSOQ-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide is unique due to its specific structure, which combines the piperidine ring with the aminomethyl and pyridine-3-carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

2-[4-(aminomethyl)piperidin-1-yl]pyridine-3-carboxamide

InChI

InChI=1S/C12H18N4O/c13-8-9-3-6-16(7-4-9)12-10(11(14)17)2-1-5-15-12/h1-2,5,9H,3-4,6-8,13H2,(H2,14,17)

InChI Key

MXNILURPCDZSOQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)C2=C(C=CC=N2)C(=O)N

Origin of Product

United States

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